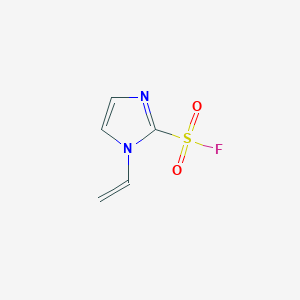

1-Ethenylimidazole-2-sulfonyl fluoride

説明

Significance of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry in Modern Synthetic Methodologies

A pivotal development in this area is the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation "click chemistry" reaction. nih.gov First conceptualized by K. Barry Sharpless and colleagues, SuFEx has become a robust and highly reliable method for covalently linking molecular fragments. uga.edu Unlike many other coupling reactions, SuFEx is typically metal-free and exhibits exceptional fidelity and efficiency. nih.govresearchgate.net The core of SuFEx chemistry lies in the unique balance of stability and reactivity of the S(VI)-F bond. While exceptionally stable under many conditions, including resistance to hydrolysis and reduction, the S-F bond can be selectively activated to react with nucleophiles. bldpharm.comnih.gov

This "clickable" reactivity has found widespread applications across diverse scientific disciplines, including drug discovery, chemical biology, polymer science, and materials science. rsc.orgnih.govresearchgate.net The ability to form stable sulfonyl-based linkages (sulfates, sulfonamides, etc.) under mild and often biocompatible conditions makes SuFEx an invaluable tool for synthesizing complex molecules and modifying biological systems. uga.edubldpharm.com The reaction's modularity and reliability allow for the rapid assembly of molecular libraries and the construction of functional polymers. rsc.orgrsc.orgrsc.org

Table 1: Key Characteristics of SuFEx Click Chemistry

| Feature | Description | Significance in Synthesis |

|---|---|---|

| High Stability | The S(VI)-F bond is thermodynamically stable, resisting hydrolysis, thermolysis, and reduction. nih.gov | Allows for use in a wide range of reaction conditions and in aqueous environments; functional group tolerance. |

| Latent Reactivity | The bond can be selectively activated, often by catalysts like tertiary amines, to react with nucleophiles (e.g., silyl (B83357) ethers, amines). nih.gov | Provides controlled, "on-demand" reactivity, which is a hallmark of click chemistry. |

| High Efficiency | SuFEx reactions typically proceed to high yields (>90%) with minimal purification required. bldpharm.com | Simplifies synthetic routes and improves overall efficiency and atom economy. |

| Biorthogonality | The reaction can occur in complex biological environments without interfering with native biochemical processes. uga.edubldpharm.com | Enables applications in chemical biology, such as protein labeling and bioconjugation. |

| Metal-Free | Most SuFEx reactions do not require a metal catalyst. nih.govresearchgate.net | Avoids issues of metal toxicity and contamination, which is crucial for biological and materials applications. |

Strategic Importance of Alkenyl Sulfonyl Fluoride Motifs in Molecular Design

The incorporation of an alkenyl (or vinyl) group into a sulfonyl fluoride, as seen in 1-ethenylimidazole-2-sulfonyl fluoride, introduces a valuable layer of synthetic versatility. Alkenyl sulfonyl fluorides serve as multifunctional motifs, combining the reliable connective chemistry of the sulfonyl fluoride group with the diverse reactivity of a carbon-carbon double bond. thieme-connect.de

Recent synthetic advancements have provided more accessible routes to these compounds. For instance, radical fluorosulfonylation methods allow for the direct conversion of alkenes and alkynes into their corresponding alkenyl sulfonyl fluorides. thieme-connect.deresearchgate.net These methods often involve the generation of a fluorosulfonyl radical (FSO2•) which adds across the unsaturated bond, followed by an elimination step to yield the final product. thieme-connect.deresearchgate.net

Once formed, these molecules can act as powerful synthetic hubs. thieme-connect.de The sulfonyl fluoride group can participate in SuFEx click chemistry to connect with various nucleophiles, while the vinyl group remains available for a wide array of subsequent transformations. These include well-established reactions like Suzuki or Sonogashira couplings, which allow for the introduction of new alkyl, alkenyl, or alkynyl groups, thereby enabling modular and divergent synthesis. thieme-connect.de This dual reactivity makes alkenyl sulfonyl fluorides highly strategic building blocks for creating complex molecular structures from a common intermediate.

Table 2: Synthetic Approaches to Alkenyl Sulfonyl Fluorides

| Method | Description | Precursors | Key Features |

|---|---|---|---|

| Radical Fluorosulfonylation | A photosensitizer or photocatalyst generates an FSO2 radical from a source like FSO2Cl, which adds to an alkene or alkyne. thieme-connect.de | Alkenes, Alkynes, FSO2Cl | Provides a direct route to functionalized alkenyl sulfonyl fluorides; compatible with various functional groups. thieme-connect.de |

| Elimination Pathway | A base-mediated elimination of a leaving group (e.g., a halide or OCF2H) from a β-substituted alkyl sulfonyl fluoride precursor. acs.orgacs.org | β-chloro or other substituted alkyl sulfonyl fluorides | The choice of base can be critical to selectively form the alkenyl product over other possible eliminations. acs.org |

| Conversion from Vinyl Sulfonates | Direct conversion of vinyl sulfonate salts to the corresponding sulfonyl fluoride using deoxyfluorination reagents. nih.gov | Ammonium vinyl sulfonate salts, Deoxyfluorinating agents (e.g., XtalFluor™) | Offers a route from readily available sulfonate precursors. nih.gov |

Contextualization of Imidazole-Derived Sulfonyl Fluorides within Contemporary Organic Synthesis

The imidazole (B134444) ring in this compound is not merely a passive scaffold; it plays a crucial role in the context of modern sulfonyl fluoride chemistry. Heteroaromatic sulfonyl fluorides are generally more stable than their corresponding sulfonyl chlorides, which are often prone to decomposition. nih.govenamine.net This enhanced stability makes them easier to handle, store, and utilize in multi-step syntheses. nih.gov

Furthermore, the imidazole moiety has been central to the development of novel reagents and synthetic strategies. Sulfonyl imidazoles have been identified as stable and effective precursors for the synthesis of sulfonyl fluorides. nih.govacs.org An acid-mediated imidazole-to-fluorine exchange provides a single-step procedure to generate a variety of sulfur(VI) fluorides from these stable imidazole-based reservoirs, avoiding the often problematic preparation and storage of sulfonyl chlorides. nih.govacs.org

In a different approach, imidazolium-based salts have been engineered as powerful fluorosulfonylating reagents. nih.govresearchgate.net For instance, stable, crystalline benzimidazolium fluorosulfonate salts can act as redox-active precursors for the photocatalytic generation of the SO2F radical, enabling the stereoselective synthesis of alkenyl sulfonyl fluorides. nih.gov This highlights the active role of the imidazole-derived structure in facilitating modern synthetic transformations. The sulfonyl fluoride moiety itself is known to be a valuable tool in chemical biology, capable of forming covalent bonds with nucleophilic amino acid residues such as serine, threonine, tyrosine, and lysine (B10760008) in proteins. enamine.netenamine.net

Table 3: Role of the Imidazole Moiety in Sulfonyl Fluoride Chemistry

| Application | Description | Example Reagents/Intermediates | Advantage |

|---|---|---|---|

| Stable Precursors | Sulfonyl imidazoles serve as stable, solid reservoirs for the S(VI) center, which can be converted to sulfonyl fluorides in a single step. nih.govacs.org | N-Sulfonylimidazoles | Avoids the use of unstable sulfonyl chlorides; improves storability and handling. nih.gov |

| Fluorosulfonylating Reagents | Imidazolium (B1220033) salts are used as highly reactive "F-SO2+" donors or as precursors for generating the SO2F radical. nih.govresearchgate.net | Fluorosulfuryl imidazolium triflate salts, Benzimidazolium fluorosulfonate salts | Provides stable, crystalline, and highly reactive alternatives to gaseous reagents like SO2F2. nih.govresearchgate.net |

| Enhanced Stability | The incorporation of a sulfonyl fluoride onto a heteroaromatic ring like imidazole generally increases the compound's stability compared to its sulfonyl chloride analog. nih.govenamine.net | Heteroaromatic sulfonyl fluorides | Greater robustness allows for wider application in complex synthesis and late-stage functionalization. theballlab.com |

特性

IUPAC Name |

1-ethenylimidazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJAPZZYWJYBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiling of 1 Ethenylimidazole 2 Sulfonyl Fluoride Derivatives

Elucidation of Reaction Pathways in SuFEx Transformations

The SuFEx reaction, a cornerstone of click chemistry, allows for the efficient formation of robust chemical linkages from sulfonyl fluorides. rsc.orgrhhz.netnih.govacs.orgrsc.orgimperial.ac.uk The reactivity of the S(VI)-F bond in 1-ethenylimidazole-2-sulfonyl fluoride (B91410) is central to its utility as a SuFEx hub.

Nucleophilic Activation Mechanisms of S(VI)-F Bonds

The S(VI)-F bond, while remarkably stable, can be activated for nucleophilic substitution. acs.org This activation is crucial for its participation in SuFEx reactions. The inherent stability of sulfonyl fluorides, including the imidazole (B134444) derivative, is attributed to the strong sulfur-fluorine bond, making them resistant to hydrolysis and reduction. imperial.ac.uk However, under specific conditions, this bond can be rendered susceptible to attack by a wide range of nucleophiles. acs.org The activation process often involves weakening the S-F bond, thereby increasing the electrophilicity of the sulfur atom and facilitating the departure of the fluoride ion. acs.org The electronic properties of the imidazole ring are expected to influence the reactivity of the attached sulfonyl fluoride group, although specific studies on 1-ethenylimidazole-2-sulfonyl fluoride are not extensively documented. Generally, electron-withdrawing substituents on the aromatic ring can enhance the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack.

Role of Lewis Bases and Bifluoride Salts in SuFEx Catalysis

Lewis bases play a pivotal role in catalyzing SuFEx reactions. Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) (Et3N) can activate the sulfonyl fluoride, promoting its reaction with nucleophiles. nih.gov The mechanism of Lewis base catalysis is thought to involve the formation of a more reactive intermediate, which is then readily attacked by the nucleophile. nih.gov

Bifluoride salts (Q+[FHF]−) have also emerged as powerful catalysts for SuFEx transformations. nih.gov These salts are particularly effective in promoting the reaction between sulfonyl fluorides and various nucleophiles. The catalytic activity of bifluoride is attributed to its ability to act as a fluoride shuttle and to activate the reactants.

Radical Intermediates in Fluorosulfonylation Reactions

Recent advancements have highlighted the involvement of radical intermediates in reactions involving sulfonyl fluorides. The fluorosulfonyl radical (•SO2F) can be generated from various precursors and participates in a range of transformations, including the synthesis of vinyl sulfonyl fluorides. nih.gov While direct studies on the radical reactions of this compound are limited, related vinyl sulfonyl fluorides have been shown to undergo radical-mediated processes. nih.gov For instance, the combination of photoredox catalysis and an organosuperbase can convert sulfonyl fluorides into S(VI) radicals, which can then react with alkenes to form new carbon-sulfur bonds. nih.gov This opens up avenues for the functionalization of the ethenyl moiety through radical pathways.

Reactivity of the Ethenyl (Vinyl) Moiety in Conjugation with Sulfonyl Fluoride

The ethenyl group of this compound is electron-deficient due to the strong electron-withdrawing nature of the sulfonyl fluoride group. This electronic characteristic makes the vinyl moiety a prime candidate for nucleophilic addition and cycloaddition reactions.

Michael Addition Reactions

The electron-poor double bond of vinyl sulfonyl fluorides makes them excellent Michael acceptors. nih.govrsc.orgnih.govbuchler-gmbh.com They readily react with a variety of nucleophiles, including amines, thiols, and carbanions, in a conjugate addition fashion. nih.govrsc.org For instance, the thia-Michael addition of thiols to ethenesulfonyl fluoride (ESF) proceeds efficiently to yield β-sulfido sulfonyl fluorides. nih.gov Similarly, this compound is expected to undergo Michael additions, providing a straightforward method for the introduction of diverse functional groups at the β-position of the ethenyl substituent. The reaction conditions for these additions are often mild, and in some cases, can proceed without the need for a catalyst. nih.gov

The table below summarizes the types of nucleophiles that typically undergo Michael addition with vinyl sulfonyl fluorides.

| Nucleophile Type | Product Type |

| Thiols | β-Thioether sulfonyl fluorides |

| Amines | β-Amino sulfonyl fluorides |

| Alcohols | β-Alkoxy sulfonyl fluorides |

| Carbanions | β-Alkylated sulfonyl fluorides |

Cycloaddition Reactions (e.g., [2+2] and [3+2] Cycloadditions)

Vinyl sulfonyl fluorides can also participate in cycloaddition reactions, serving as versatile building blocks for the synthesis of cyclic and heterocyclic systems. bohrium.comresearchgate.netresearchgate.netrsc.org For example, β-substituted vinyl sulfonyl fluorides have been shown to undergo [3+2] cycloaddition reactions with azides and ethyl diazoacetate to form triazole and pyrazole (B372694) scaffolds, respectively. bohrium.comresearchgate.net These reactions often proceed via a Michael-initiated ring closure mechanism. bohrium.com

Ethene-1,1-disulfonyl difluoride (EDSF), an analog with two sulfonyl fluoride groups, has been utilized in [2+2] cycloaddition reactions with alkynes to generate functionalized cyclobutene (B1205218) hubs. rhhz.net This suggests that this compound could also be a viable partner in various cycloaddition reactions, leading to the formation of complex molecular architectures. The reactivity in these transformations will be influenced by the electronic and steric properties of the imidazole ring.

The table below provides examples of cycloaddition reactions involving vinyl sulfonyl fluorides.

| Reaction Type | Reactant | Product Type |

| [3+2] Cycloaddition | Azides | Triazoles |

| [3+2] Cycloaddition | Ethyl Diazoacetate | Pyrazoles |

| [3+2] Cycloaddition | Azomethine Ylides | Pyrrolidines |

| [2+2] Cycloaddition | Alkynes | Cyclobutenes |

Radical Additions to the Alkene

The ethenyl (vinyl) group of this compound serves as a versatile handle for a variety of radical addition reactions. This reactivity allows for the introduction of diverse functional groups at the carbon backbone, vicinal to the imidazole ring. The sulfonyl fluoride moiety exerts an electron-withdrawing effect, influencing the regioselectivity of the radical addition to the double bond. Mechanistic studies indicate that these transformations typically proceed through a canonical radical chain mechanism involving initiation, propagation, and termination steps.

The process is often initiated by a radical species (R•) which adds to the terminal carbon of the vinyl group, the position more susceptible to nucleophilic radical attack. This addition generates a more stable radical intermediate on the α-carbon, which is stabilized by the adjacent sulfonyl fluoride group. This intermediate can then be trapped by a hydrogen atom donor or another radical species to yield the final product. researchgate.net The development of photoredox catalysis has provided mild and efficient conditions for generating a wide array of radical species, further expanding the scope of these additions. chemrxiv.org

The addition of sulfonyl radicals to alkenes is a well-established method for creating highly functionalized sulfonyl compounds. rsc.orgresearchgate.net For instance, the fluorosulfonyl radical (•SO2F) itself, or other alkyl/aryl sulfonyl radicals, can add across the double bond. researchgate.net Transition-metal-free methods have been developed for the 1,2-difunctionalization of unactivated alkenes, showcasing the potential for installing a sulfonyl fluoride group alongside another functional group in a single step. nih.gov

Below is a table summarizing the expected outcomes of various radical addition reactions to the alkene moiety of this compound, based on established methodologies for similar vinyl sulfonyl compounds.

| Radical Precursor | Reagent/Condition | Added Group(s) | Product Structure (Illustrative) |

| R-SH (Thiol) | AIBN, heat | -SR, -H | Imidazole-SO2-CH(SR)-CH3 |

| CBrCl3 | Peroxide initiator | -CCl3, -Br | Imidazole-SO2-CH(Br)-CH2CCl3 |

| FSO2-X | Photoredox Catalyst | -SO2F, -X | Imidazole-SO2-CH(X)-CH2SO2F |

| R-I | Photoredox Catalyst | -R, -I | Imidazole-SO2-CH(I)-CH2R |

| H-SnBu3 | AIBN, heat | -H, -H | Imidazole-SO2-CH2-CH3 |

This table is illustrative of potential reactions based on the general reactivity of vinyl sulfonyl fluorides.

Chemoselectivity and Orthogonal Functionalization Strategies

A key feature of this compound is the presence of two distinct and orthogonally reactive functional groups: the sulfonyl fluoride and the ethenyl (alkene) moiety. This duality allows for selective, stepwise modification of the molecule, making it a valuable building block in medicinal chemistry and materials science. The sulfonyl fluoride group is an electrophilic hub primarily reactive towards nucleophiles under Sulfur(VI) Fluoride Exchange (SuFEx) conditions, while the alkene group is susceptible to radical additions, cycloadditions, and electrophilic additions. researchgate.net

The SuFEx reaction, a cornerstone of click chemistry, involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile, such as an amine or a phenol, typically requiring a base or catalyst. nih.gov This reaction is highly efficient and chemoselective, leaving the alkene group untouched under standard SuFEx conditions. This allows for the covalent linkage of the imidazole scaffold to a wide array of other molecules.

Conversely, the alkene can be functionalized through various pathways that are orthogonal to the SuFEx reaction. For example, radical additions, hydroboration-oxidation, or dihydroxylation can be performed selectively on the C=C double bond without disturbing the sulfonyl fluoride group, which is generally inert to these reaction conditions. The conversion of sulfonyl fluorides into S(VI) radicals for ligation with alkenes is a challenging but achievable transformation under specific photoredox conditions, further highlighting the distinct reactivity profiles of the two groups. nih.govdntb.gov.ua

This orthogonal reactivity enables a modular approach to synthesizing complex molecules. One can first modify the sulfonyl fluoride via SuFEx chemistry and then perform a subsequent transformation on the vinyl group, or vice versa. This strategic functionalization is critical for applications like late-stage drug modification or the construction of precisely defined polymers.

The following table illustrates potential orthogonal functionalization strategies for this compound.

| Step 1: Reaction Type | Reagents (Step 1) | Intermediate Product | Step 2: Reaction Type | Reagents (Step 2) | Final Product |

| SuFEx Click Chemistry | R-NH2, Base | Imidazole-SO2-NHR (alkene intact) | Radical Addition | R'-SH, AIBN | Imidazole-SO2-NHR (functionalized side chain) |

| Dihydroxylation | OsO4, NMO | Imidazole-SO2F (diol side chain) | SuFEx Click Chemistry | R-OH, Base | Imidazole-SO2-OR (diol side chain) |

| Heck Coupling | Aryl-Br, Pd catalyst | Imidazole-SO2F (styrenyl derivative) | SuFEx Click Chemistry | R-NH2, Base | Imidazole-SO2-NHR (styrenyl derivative) |

| Cycloaddition [4+2] | Diene, heat | Imidazole-SO2F (cyclohexene adduct) | SuFEx Click Chemistry | R-OH, Base | Imidazole-SO2-OR (cyclohexene adduct) |

This table demonstrates strategic, sequential modifications capitalizing on the orthogonal reactivity of the sulfonyl fluoride and alkene moieties.

Applications in Advanced Organic Synthesis and Materials Chemistry

Construction of Complex Molecular Architectures via SuFEx

The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a cornerstone of click chemistry, provides a powerful tool for the reliable formation of robust chemical linkages. Sulfonyl fluorides are key electrophilic partners in these reactions, valued for their stability and chemoselective reactivity.

Formation of Sulfonate Esters and Sulfonamides

In principle, 1-Ethenylimidazole-2-sulfonyl fluoride could react with a wide array of nucleophiles to form stable sulfonate and sulfonamide linkages. The reaction with alcohols (phenols and aliphatic alcohols) would yield sulfonate esters, while reactions with primary and secondary amines would produce the corresponding sulfonamides. The general transformation is depicted below:

Table 1: Hypothetical SuFEx Reactions of this compound

| Nucleophile (Nu-H) | Product | Linkage Formed |

|---|---|---|

| R-OH (Alcohol/Phenol) | 1-Ethenylimidazole-2-sulfonate ester | Sulfonate Ester |

| R-NH₂ (Primary Amine) | N-substituted-1-ethenylimidazole-2-sulfonamide | Sulfonamide |

These reactions are typically facilitated by the use of a base to deprotonate the nucleophile, thereby increasing its reactivity towards the electrophilic sulfur center of the sulfonyl fluoride.

Synthesis of Sulfones and Sulfonimidoyl Derivatives

The synthesis of sulfones from sulfonyl fluorides is a less common but feasible transformation, often requiring harsher reaction conditions or specific catalytic systems. Conceptually, the reaction would involve the displacement of the fluoride ion by a carbon nucleophile, such as an organometallic reagent.

Sulfonimidoyl derivatives, which are aza-analogues of sulfones, could potentially be synthesized from this compound. This would likely involve a multi-step process, possibly through the formation of an intermediate sulfonimidoyl fluoride, which could then be further functionalized.

Incorporation into Heterocyclic Systems

The dual functionality of this compound, possessing both a reactive sulfonyl fluoride and a polymerizable ethenyl (vinyl) group, suggests its potential for incorporation into more complex heterocyclic systems. The sulfonyl fluoride moiety could be used as a handle for SuFEx-mediated linkage to other heterocyclic cores. Additionally, the vinyl group could participate in various cycloaddition reactions or polymerization processes, leading to the formation of novel heterocyclic scaffolds.

Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and drug discovery. The unique reactivity of sulfonyl fluorides makes them valuable tools in DOS strategies.

Utilization of Sulfonyl Fluorides as Molecular "Spring-Loaded Connectors"

The term "spring-loaded connectors" aptly describes the nature of reactive functional groups like sulfonyl fluorides in DOS. nih.gov Their inherent stability allows them to be carried through multiple synthetic steps, with their potent electrophilicity being "released" under specific conditions to form robust linkages with a variety of nucleophiles. This latent reactivity is ideal for the final diversification step in a DOS library synthesis, allowing for the rapid generation of a multitude of analogues from a common precursor.

Development of Sulfonyl Fluoride-Functionalized Scaffolds

A key strategy in DOS is the development of functionalized scaffolds that can be elaborated into a library of diverse molecules. A molecule like this compound could serve as such a scaffold. The imidazole (B134444) core provides a rigid framework, while the ethenyl and sulfonyl fluoride groups offer orthogonal points for diversification. For instance, the vinyl group could be modified through reactions such as Michael additions or Heck couplings, while the sulfonyl fluoride could undergo SuFEx reactions with a library of amines or alcohols. This approach would allow for the systematic exploration of the chemical space around the imidazole core.

Polymer Chemistry Applications

The unique chemical architecture of this compound, combining a polymerizable vinyl group, a functional imidazole ring, and a highly reactive sulfonyl fluoride moiety, positions it as a versatile building block in advanced polymer synthesis. Its applications are primarily centered around the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of robust and high-yield reactions for creating strong covalent linkages. nih.gov

Synthesis of Polysulfonates and Polysulfamides via SuFEx Polymerization

SuFEx click chemistry has emerged as a powerful tool for the synthesis of sulfur-containing polymers like polysulfonates and polysulfamides, which are analogous to polycarbonates and polyureas, respectively. nih.govnih.gov These polymers often exhibit high thermal stability and tunable physical properties. scispace.comnih.gov The polymerization process typically involves a step-growth polycondensation mechanism.

Polysulfonates: The synthesis of polysulfonates via SuFEx generally involves the reaction between a bis(sulfonyl fluoride) (an AA-type monomer) and a bis(aryl silyl (B83357) ether) (a BB-type monomer). scispace.com While this compound is a mono-sulfonyl fluoride, it can be envisioned as a precursor to a suitable AA-type monomer. For instance, through a Michael addition reaction with a primary diamine, two equivalents of this compound could form a new, larger AA-type monomer containing two sulfonyl fluoride groups and two imidazole rings. This resulting monomer could then be polymerized with a bisphenol-derived silyl ether, such as silylated Bisphenol A, to produce a polysulfonate polymer with pendant functional imidazole groups along the backbone. The general efficiency of SuFEx-based polysulfonate formation is high, often achieving over 99% conversion in less than an hour, yielding polymers with number-average molecular weights (Mn) ranging from 14 to 39 kDa. scispace.com

Polysulfamides: Polysulfamides represent a less explored class of polymers that can be efficiently synthesized using SuFEx chemistry. nih.govnih.gov The primary route involves the polycondensation of bis(sulfamoyl fluoride) monomers with primary bis(amines) in the presence of an organic base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govscispace.com This method allows for the creation of a diverse range of polysulfamides with varying architectures. scispace.com An alternative A2B2 process has also been developed. nih.gov Research into these polymers has demonstrated their high thermal stability, with decomposition temperatures (Td, 5% weight loss) often exceeding 300°C, and tunable glass transition temperatures (Tg). nih.govscispace.com The incorporation of an imidazole moiety via a monomer like this compound could further enhance properties such as catalytic activity or proton conductivity.

| Polymer Type | Monomers | Mn (kg/mol) | Dispersity (Đ) | Decomposition Temp. (Td, 5% loss) | Reference |

|---|---|---|---|---|---|

| Polysulfonate | Aliphatic amine-ESF adduct + Silylated Bisphenol A | 14 - 20 | 1.2 - 1.4 | Not Reported | scispace.com |

| Aromatic Polysulfamide | Bis(sulfamoyl fluoride) + 4,4'-Oxydianiline | 8.8 | 1.5 | 355°C | scispace.com |

| Aliphatic Polysulfamide | Bis(sulfamoyl fluoride) + 1,6-Hexanediamine | 3.1 | 1.5 | 305°C | scispace.com |

| AB-type Polysulfamide | AB-type monomer with aromatic amine | 12.5 | 1.9 | 330°C | nih.gov |

Functionalization of Polymeric Materials

Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functionalities into a polymer without having to synthesize each functional monomer from scratch. rsc.orgresearchgate.net The sulfonyl fluoride group is an excellent chemical handle for PPM due to its stability and selective reactivity under SuFEx conditions. researchgate.netresearchgate.net

This compound is particularly well-suited for this approach. Its vinyl group allows it to be readily polymerized or copolymerized with other monomers using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. chemrxiv.org This produces a well-defined polymer backbone decorated with pendant imidazole-2-sulfonyl fluoride groups.

These reactive sulfonyl fluoride "handles" can then be modified through SuFEx reactions with a wide array of nucleophiles. researchgate.netchemrxiv.org For example, reaction with phenols introduces sulfonate ester linkages, while reaction with primary or secondary amines yields sulfonamides. chemrxiv.org This strategy allows for the creation of a library of functional polymers from a single parent polymer, where the core properties are defined by the polymer backbone and the specific functions are introduced by the PPM step. The imidazole ring itself, retained in the polymer structure, can contribute to applications in catalysis, metal chelation, or as a component of polymeric ionic liquids. rsc.orgresearchgate.net The high efficiency of the SuFEx click reaction ensures near-quantitative conversion, making it an ideal tool for polymer modification. researchgate.netchemrxiv.org

| Parent Polymer | Nucleophile | Functional Group Introduced | Reaction Efficiency | Reference |

|---|---|---|---|---|

| Poly(4-vinylbenzenesulfonyl fluoride) | Phenol | Sulfonate Ester | Exhaustive | chemrxiv.org |

| Poly(4-vinylbenzenesulfonyl fluoride) | Aniline | Aromatic Sulfonamide | Exhaustive | chemrxiv.org |

| Poly(4-vinylbenzenesulfonyl fluoride) | n-Butylamine | Aliphatic Sulfonamide | Exhaustive | chemrxiv.org |

| Sulfonyl fluoride-decorated Polynorbornene | Aryl-TBDMS silyl ethers | Aryl Sulfonate Ester | Quantitative | researchgate.netdigitellinc.com |

Computational Chemistry and Theoretical Studies on 1 Ethenylimidazole 2 Sulfonyl Fluoride Analogs

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly effective in mapping out the potential energy surfaces of chemical reactions, thereby providing insights into reaction mechanisms. For analogs of 1-Ethenylimidazole-2-sulfonyl fluoride (B91410), DFT calculations can elucidate the pathways of reactions such as nucleophilic substitution at the sulfonyl group or additions to the ethenyl moiety.

A key aspect of understanding reaction mechanisms is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the rate of a reaction.

DFT calculations are employed to locate the geometry of transition states and compute their energies. For a hypothetical reaction involving an analog of 1-Ethenylimidazole-2-sulfonyl fluoride, such as the reaction with a nucleophile, DFT can model the approach of the nucleophile to the sulfur atom of the sulfonyl fluoride group. The calculations would reveal a transition state where the sulfur-fluoride bond is partially broken and a new bond with the nucleophile is partially formed. The calculated energy barrier for this process would indicate how readily the reaction proceeds.

For instance, in a study of related sulfonyl fluorides, DFT calculations have been used to compare the energy barriers for different nucleophiles, thus predicting the selectivity of the reaction. A hypothetical transition state analysis for the reaction of a simplified analog, imidazole-2-sulfonyl fluoride, with different nucleophiles is presented in Table 1.

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Ammonia | Acetonitrile (B52724) | 18.5 |

| Hydroxide | Water | 12.2 |

| Thiolate | Dimethylformamide | 15.8 |

Many chemical reactions proceed through one or more intermediates, which are local minima on the potential energy surface. DFT calculations can optimize the geometries of these intermediates and determine their relative stabilities. This information is crucial for building a complete picture of the reaction mechanism.

In reactions involving this compound analogs, intermediates could include species formed by the addition of a radical to the ethenyl group or a Meisenheimer complex in nucleophilic aromatic substitution on the imidazole (B134444) ring, if appropriately substituted. The stability of these intermediates, calculated as the energy difference relative to the reactants, influences their lifetime and the subsequent reaction pathways they can follow. For example, a more stable intermediate is more likely to be observed experimentally and may lead to a variety of products. Computational studies on the atmospheric oxidation of imidazole have shown complex, branched reaction mechanisms that converge to a few major products, highlighting the importance of intermediate stability in determining reaction outcomes. rsc.org

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods provide a detailed description of the electronic distribution within a molecule, which is fundamental to its reactivity. For this compound analogs, understanding the electronic structure helps in predicting which parts of the molecule are susceptible to attack and how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key predictors of reaction feasibility and regioselectivity.

For an analog of this compound, the HOMO is likely to be located on the electron-rich ethenyl and imidazole portions of the molecule, making these sites nucleophilic. Conversely, the LUMO is expected to be centered on the electron-deficient sulfonyl fluoride group, rendering the sulfur atom electrophilic.

The energy gap between the HOMO of a nucleophile and the LUMO of an electrophile is a critical factor; a smaller gap generally indicates a more favorable interaction and a faster reaction. Quantum chemical calculations can provide the energies and visualizations of the HOMO and LUMO for this compound analogs, allowing for predictions of their reactivity in various types of reactions, such as cycloadditions involving the ethenyl group. Theoretical studies on imidazole derivatives have utilized FMO analysis to predict the most likely sites for electrophilic attack. researchgate.net A hypothetical representation of FMO energies for related compounds is shown in Table 2.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-Ethenylimidazole | -6.2 | -0.5 | 5.7 |

| Imidazole-2-sulfonyl fluoride | -7.5 | -1.8 | 5.7 |

| This compound | -7.1 | -1.5 | 5.6 |

The distribution of electron density in a molecule is a fundamental determinant of its chemical behavior. Quantum chemical methods can calculate the partial atomic charges on each atom, providing a map of the electrostatic potential of the molecule. Regions of negative charge are prone to attack by electrophiles, while regions of positive charge are susceptible to attack by nucleophiles.

Future Perspectives and Emerging Research Directions

Development of Novel "SO2F" Reagents and Sources

The development of novel, stable, and accessible SO2F-containing reagents is a major focus in synthetic chemistry. Researchers are moving beyond traditional sources like toxic SO2F2 gas to design solid, air-stable reagents that can safely deliver the fluorosulfonyl group. nih.govsciencedaily.comosaka-u.ac.jpeurekalert.org A key strategy involves creating redox-active reagents that can generate the fluorosulfonyl radical (•SO2F) under mild conditions, such as photocatalysis. nih.gov One notable example is the development of imidazolium-based fluorosulfonate salts, which serve as effective precursors for radical fluorosulfonylation of alkenes. nih.gov While these advancements highlight the potential of imidazole-containing structures in this field, specific studies on 1-ethenylimidazole-2-sulfonyl fluoride (B91410) as a novel reagent or its synthesis from new SO2F sources are not yet available.

Green Chemistry Approaches in Sulfonyl Fluoride Synthesis

In line with the principles of sustainable chemistry, significant efforts are being made to develop environmentally friendly methods for synthesizing sulfonyl fluorides. These approaches aim to replace hazardous reagents and minimize waste. Recent breakthroughs include the use of potassium fluoride (KF) as a benign fluorine source and employing green oxidants like NaOCl·5H2O in one-pot syntheses from stable starting materials such as thiols and disulfides. sciencedaily.comosaka-u.ac.jpeurekalert.orgresearchgate.net These methods avoid corrosive and toxic reagents like potassium bifluoride (KHF2) and offer scalable, cost-effective, and safer production routes. sciencedaily.comosaka-u.ac.jpeurekalert.org While these green protocols are applicable to a broad scope of sulfonyl fluorides, their specific application to the synthesis of 1-ethenylimidazole-2-sulfonyl fluoride has not been reported. osaka-u.ac.jp

Expansion of Substrate Scope and Reaction Types

The versatility of sulfonyl fluorides is being expanded through the development of new reactions and the broadening of compatible substrates. Radical-based strategies have proven effective in overcoming the limitations of traditional electrophilic fluorosulfonylation, allowing for the functionalization of a wider range of molecules, including complex natural products. nih.gov Research into reagents like ethenesulfonyl fluoride (ESF) and its derivatives has opened avenues for constructing diverse molecular architectures. researchgate.netsigmaaldrich.com These reagents participate in reactions such as Michael additions and cycloadditions, demonstrating the broad utility of the vinyl sulfonyl fluoride motif. researchgate.netsigmaaldrich.com However, the specific reactivity, substrate scope, and participation of this compound in these or other reaction types remain an unexplored area of research.

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic methods with flow chemistry and automated platforms offers advantages in terms of safety, efficiency, and scalability. nih.govnih.gov Continuous flow processes allow for the safe handling of hazardous reagents and intermediates by generating them in situ on demand, minimizing exposure and risk. nih.gov This technology is particularly relevant for fluorine chemistry and has been successfully applied to the synthesis of various fluorine-containing compounds. Automated systems can accelerate the synthesis and purification of complex molecules, including proteins and peptides, showcasing the power of this technology. nih.gov The potential application of flow chemistry or automated synthesis for the production or derivatization of this compound is a promising future direction but has not yet been documented in published studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethenylimidazole-2-sulfonyl fluoride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where the sulfonyl fluoride group is introduced via fluorination of corresponding sulfonyl chlorides. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of intermediates .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Purity validation using NMR to confirm fluorination efficiency (>95% purity threshold recommended) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability assays should be conducted at varying pH (2–10) and monitored via HPLC or LC-MS:

- Under acidic conditions (pH < 4), hydrolysis of the sulfonyl fluoride group is accelerated, forming sulfonic acid derivatives .

- Neutral to mildly basic conditions (pH 6–8) enhance stability, making buffered solutions ideal for short-term storage .

- Include kinetic studies (half-life calculations) to quantify degradation rates .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- Fluoride-specific electrodes or ion chromatography for free fluoride release studies .

- LC-MS/MS with reverse-phase columns (C18) and electrospray ionization (ESI) for intact compound detection (LOD: ~0.1 ppm) .

- Calibration curves must account for matrix effects (e.g., plasma proteins) via standard addition methods .

Advanced Research Questions

Q. How does the reactivity of this compound compare to sulfonamide derivatives in covalent inhibition assays?

- Methodological Answer :

- Perform kinetic assays (e.g., IC, ) with target enzymes (e.g., proteases):

- Sulfonyl fluorides exhibit higher electrophilicity due to the fluoride leaving group, enabling faster covalent bond formation vs. sulfonamides .

- Use X-ray crystallography or cryo-EM to resolve binding modes and confirm irreversible inhibition .

- Cross-validate results with competitive inhibitors to rule off-target effects .

Q. How should researchers address contradictory data in studies evaluating the bioactivity of this compound?

- Methodological Answer :

- Conduct meta-analysis of published datasets, focusing on variables such as:

- Assay conditions (e.g., temperature, ionic strength) affecting reactivity .

- Batch-to-batch variability in compound purity (validate via / NMR) .

- Replicate experiments under standardized protocols, including positive/negative controls (e.g., known sulfonyl fluoride inhibitors) .

Q. What experimental designs are optimal for elucidating the mechanism of fluoride release from this compound in enzymatic environments?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) to measure enthalpy changes during fluoride release .

- Stopped-flow spectroscopy for real-time monitoring of reaction kinetics with enzyme substrates .

- Isotopic labeling (-HO) to trace hydrolysis pathways in aqueous solutions .

Data Contradiction and Validation Strategies

Q. What statistical approaches are recommended when analyzing dose-response discrepancies in cellular assays?

- Methodological Answer :

- Apply nonlinear regression models (e.g., Hill equation) to account for variable ligand efficiency .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers in triplicate datasets .

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。